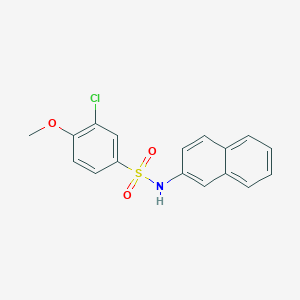

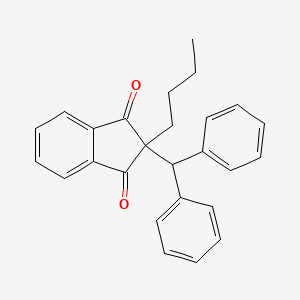

![molecular formula C26H22N4O2 B4584241 N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from basic chemical structures to the target molecule. A related compound, synthesized through a catalyst-free process involving 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, exemplifies the innovative approaches used in organic synthesis (Wenjing Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. Crystal structure studies provide insights into the arrangement of atoms within a molecule and their spatial orientation. For instance, research on similar pyrazole derivatives has utilized X-ray crystallography to elucidate their triclinic crystal system and the dihedral angles between rings, highlighting the importance of structural analysis in comprehending the compound's chemical nature (K. Kumara et al., 2018).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide involves studying its reactivity under various conditions and with different reagents. Investigations into similar compounds have explored reactions with hydroxylamines and carbazates, offering insights into the compound’s reactivity and potential for forming new derivatives with unique properties (E. Korkusuz & İ. Yıldırım, 2010).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for determining the practical applications and handling of the compound. Studies on related compounds, focusing on crystal and molecular structures, contribute to a deeper understanding of the factors influencing these physical properties (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability, and interactions with other molecules. Analysis of similar pyrazole derivatives, including their synthesis, reactivity patterns, and interaction with ligands or substrates, aids in comprehending the complex chemical behavior of N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide. Research on catalyst-free synthesis and the formation of benzamide derivatives illustrates the compound’s versatile chemical properties (Wenjing Liu et al., 2014).

Scientific Research Applications

Synthesis and Characterization

- Development of Polyamides for Sensing Applications : In a study focused on the synthesis of polyamides using various aromatic moieties, including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate, the properties and applications of these polyamides were explored. These were used to modify Fe3O4 NPs/ITO electrodes for the electrochemical detection of the anticancer drug methotrexate, demonstrating their potential in sensing technologies (Abdel-Rahman et al., 2023).

Chemical Reactions and Mechanisms

- Investigation of Unusual Keten-Diene Reactions : A study conducted by Hastings and Heller (1972) explored the addition of diphenylketen to (Z)-2-benzylidene-3-diphenylmethylene-2,3-dihydro-5-methylbenzofuran, yielding vinyl ether compounds. This research provided insights into the mechanisms of keten-diene reactions, which could be relevant for understanding the reactivity of N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide (Hastings & Heller, 1972).

Antimicrobial Research

- Synthesis of Derivatives for Antimicrobial Assessment : Research by Elmagd et al. (2017) involved using 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing various heterocyclic compounds. These compounds were then tested for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Elmagd et al., 2017).

Materials Science

- Spectral Characterization and Crystal Structure Studies : In a study by Kumara et al. (2018), a novel pyrazole derivative was synthesized and characterized, providing valuable information on the structural and morphological properties of such compounds. This research contributes to the understanding of materials science, particularly in the field of crystallography and molecular structure (Kumara et al., 2018).

Drug Development

- Evaluation as Gasoline Motor Oil Additives : Hassan et al. (2011) utilized a related compound, 2-[2-(1,3-Diphenyl-1H-pyrazol-4-yl)-vinyl]-benzo[d][1,3]oxazin-4-one, for synthesizing quinazolinone derivatives. These derivatives were evaluated for their effectiveness as antioxidants and corrosion inhibitors in gasoline motor oils, highlighting the potential for applications in industrial chemistry (Hassan et al., 2011).

properties

IUPAC Name |

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2/c1-27-26(32)23(28-25(31)20-13-7-3-8-14-20)17-21-18-30(22-15-9-4-10-16-22)29-24(21)19-11-5-2-6-12-19/h2-18H,1H3,(H,27,32)(H,28,31)/b23-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUFXJYGUGCTQL-QJOMJCCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)